molecular formula C18H16O2 B051293 3-Phenyl-4,6,8-trimethylcoumarin CAS No. 112030-32-7

3-Phenyl-4,6,8-trimethylcoumarin

Cat. No.: B051293
CAS No.: 112030-32-7
M. Wt: 264.3 g/mol
InChI Key: DFYXPUYYQWFWGK-UHFFFAOYSA-N
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Description

3-Phenyl-4,6,8-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique fluorescent properties, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,8-trimethylcoumarin typically involves the condensation of 3-phenylcoumarin with 2,4-pentanedione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions for higher yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,6,8-trimethylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenyl-4,6,8-trimethylcoumarin has been widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The mechanism of action of 3-Phenyl-4,6,8-trimethylcoumarin is primarily based on its ability to interact with biological molecules. It has a high affinity for DNA and RNA, allowing it to intercalate between the base pairs of nucleic acid molecules. This interaction results in changes in the fluorescence properties of the compound, which can be used to detect the presence of biological molecules. Additionally, coumarin derivatives have been shown to modulate signaling pathways and inhibit enzymes involved in various cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-4,6,8-trimethylcoumarin is unique due to the presence of three methyl groups at the 4, 6, and 8 positions, which can influence its chemical reactivity and fluorescence properties. This structural uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.

Properties

IUPAC Name

4,6,8-trimethyl-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-9-12(2)17-15(10-11)13(3)16(18(19)20-17)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYXPUYYQWFWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548788
Record name 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112030-32-7
Record name 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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